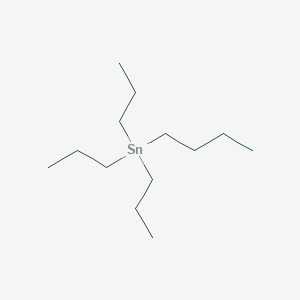

Butyl(tripropyl)stannane

Description

Butyl(tripropyl)stannane is an organotin compound with the molecular formula C₁₃H₃₀Sn, consisting of a central tin atom bonded to one butyl group (C₄H₉) and three propyl groups (C₃H₇). Organotin compounds are widely used in industrial applications, including catalysts, stabilizers for plastics, and biocides.

Properties

IUPAC Name |

butyl(tripropyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.3C3H7.Sn/c1-3-4-2;3*1-3-2;/h1,3-4H2,2H3;3*1,3H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPUBYODGIWPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCC)(CCC)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557410 | |

| Record name | Butyl(tripropyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3634-62-6 | |

| Record name | Butyl(tripropyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl(tripropyl)stannane can be synthesized through the reduction of the corresponding tin halides using reducing agents such as lithium aluminium hydride or polymethylhydrosiloxane. The general reaction involves the reduction of butyl(tripropyl)tin chloride with lithium aluminium hydride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the distillation of organotin oxides with polymethylhydrosiloxane under reduced pressure. This method is preferred due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Butyl(tripropyl)stannane undergoes various chemical reactions, including:

Hydrostannation: This reaction involves the addition of this compound to alkenes and alkynes, forming organotin compounds.

Substitution: It can participate in substitution reactions where the tin-hydrogen bond is cleaved and replaced by other functional groups.

Common Reagents and Conditions:

Reducing Agents: Lithium aluminium hydride, polymethylhydrosiloxane.

Catalysts: Azobisisobutyronitrile (AIBN) for radical reactions.

Major Products:

Hydrocarbons: Formed through the reduction of organic halides.

Organotin Compounds: Resulting from hydrostannation reactions.

Scientific Research Applications

Butyl(tripropyl)stannane has several applications in scientific research:

Organic Synthesis: It is used as a reducing agent and in hydrostannation reactions to synthesize complex organic molecules.

Antibacterial Activity: Research has shown that stannanes, including this compound, exhibit antibacterial properties against both gram-positive and gram-negative bacterial strains.

Mechanism of Action

The mechanism of action of butyl(tripropyl)stannane involves the formation of stannyl radicals. These radicals participate in chain mechanisms, where they abstract hydrogen atoms from other molecules, propagating the reaction. The relatively weak tin-hydrogen bond facilitates these radical reactions, making this compound an effective reducing agent .

Comparison with Similar Compounds

Key Characteristics (Inferred):

- Molecular Weight : ~316.08 g/mol (calculated).

- Structure : Tetrahedral geometry around tin, with alkyl substituents influencing reactivity and stability.

- Applications: Likely used as a precursor in organic synthesis or polymer stabilization, though industrial use may be restricted due to environmental concerns associated with organotins .

Comparison with Similar Organotin Compounds

Structural and Functional Differences

The table below compares Butyl(tripropyl)stannane with three related organotin compounds:

Reactivity and Stability

- Alkyl vs. Chlorine Substituents : this compound’s alkyl groups confer greater hydrophobicity and lower reactivity compared to chlorinated analogs like Butyltrichlorostannane, which is highly reactive in substitution reactions .

- Thermal Stability : Trialkyltin compounds (e.g., Trimethylpropylstannane) exhibit moderate thermal stability, while fluorinated derivatives (e.g., Tributylfluoro-stannane polymers) may degrade at high temperatures, releasing toxic byproducts .

Toxicity and Environmental Impact

- Alkyltin Compounds : this compound’s toxicity profile is likely similar to other trialkyltins, which are less acutely toxic than triaryltins but still pose chronic environmental risks due to bioaccumulation .

- Chlorinated Derivatives : Butyltrichlorostannane is corrosive and releases HCl upon hydrolysis, requiring stringent handling protocols .

Comparison with Non-Tin Organometallics

For context, Tripropyl Aluminum (CAS 102-67-0) serves as a contrasting example:

- Reactivity: Extremely pyrophoric and reactive with water/air, unlike organotins, which are generally air-stable .

- Applications: Used as a catalyst in polymerization, whereas organotins are more common in PVC stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.